molecular formula C16H19Cl2N3S B034085 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] CAS No. 19824-94-3

10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]

Cat. No. B034085
CAS RN: 19824-94-3
M. Wt: 356.3 g/mol
InChI Key: PEBKDVSUKZEOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German], also known as Methylene Blue, is a synthetic dye that has been widely used in various scientific research applications. It is a highly versatile compound that has been used in a range of fields, including biochemistry, microbiology, and neuroscience. In

Mechanism of Action

10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue acts as an electron carrier in biological systems. It can accept electrons from reduced nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD) and transfer them to acceptor molecules such as oxygen or cytochrome c. This electron transfer process is important for energy production in cells and is also involved in a range of other physiological processes.
Biochemical and Physiological Effects:
10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue has a range of biochemical and physiological effects. It has been shown to inhibit the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide, which is a signaling molecule involved in a range of physiological processes. 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. This has led to its use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable and has a long shelf life. However, 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue is a redox-active compound that can interfere with other redox-active molecules in biological systems. It can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue. One area of interest is its use in photodynamic therapy, where it has shown promise as a photosensitizer for the treatment of cancer. Another area of interest is its use as a model compound for studying electron transfer processes in biological systems. Finally, there is interest in developing new derivatives of 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue that have improved properties for use in various scientific research applications.
Conclusion:
In conclusion, 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue is a versatile compound that has been widely used in scientific research. Its unique properties as a redox-active compound make it useful in a range of biochemical and physiological assays. While it has some limitations, its low cost and stability make it a valuable tool for researchers in a range of fields. There are also several future directions for research on 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue, which will continue to expand our understanding of its properties and potential applications.

Synthesis Methods

10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue is synthesized by the reduction of 4,4'-diaminodiphenylmethane with sodium hydroxide and zinc dust. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt of 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue. The synthesis method is relatively simple and has been well-established in the literature.

Scientific Research Applications

10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue has been widely used in scientific research due to its unique properties. It is a redox-active compound that can act as an electron acceptor or donor, making it useful in a range of biochemical and physiological assays. It has been used as a stain for microscopy, as a mitochondrial dye, and as a photosensitizer in photodynamic therapy. 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue has also been used as a model compound for studying electron transfer processes in proteins and enzymes.

properties

CAS RN

19824-94-3

Product Name

10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]

Molecular Formula

C16H19Cl2N3S

Molecular Weight

356.3 g/mol

IUPAC Name

2-(3-chloropyrido[3,2-b][1,4]benzothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C16H18ClN3S.ClH/c1-11(10-19(2)3)20-13-6-4-5-7-14(13)21-15-8-12(17)9-18-16(15)20;/h4-9,11H,10H2,1-3H3;1H

InChI Key

PEBKDVSUKZEOHV-UHFFFAOYSA-N

SMILES

CC(CN(C)C)N1C2=CC=CC=C2SC3=C1N=CC(=C3)Cl.Cl

Canonical SMILES

CC(CN(C)C)N1C2=CC=CC=C2SC3=C1N=CC(=C3)Cl.Cl

synonyms

10H-Pyrido(3,2-b)(1,4)benzothiazine, 3-chloro-10-((2-(dimethylamino)-1 -methyl)ethyl)-, hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.